molecular formula C11H21N3O7P- B10778502 (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate

(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate

Cat. No.: B10778502
M. Wt: 338.27 g/mol
InChI Key: DREJXTKPUGMERN-YUMQZZPRSA-M
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Description

(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both ammonioacetyl and hydroxyphosphinato groups, making it a subject of interest in synthetic chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds The process often starts with the preparation of the amino acid derivatives, followed by coupling reactions to form the desired peptide chain

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of peptide bond formation, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the synthesis process, including temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphosphinato group can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphosphinato group can yield phosphonate esters, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein interaction. Its structure mimics certain natural peptides, allowing it to bind to specific enzymes and modulate their activity.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes involved in disease pathways, offering a new approach to drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate shares similarities with other peptide-based compounds, such as:
    • This compound
    • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of both ammonioacetyl and hydroxyphosphinato groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21N3O7P-

Molecular Weight

338.27 g/mol

IUPAC Name

(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1S)-1-[hydroxy(oxido)phosphoryl]ethyl]amino]-7-oxoheptanoate

InChI

InChI=1S/C11H22N3O7P/c1-7(22(19,20)21)13-9(15)5-3-2-4-8(11(17)18)14-10(16)6-12/h7-8H,2-6,12H2,1H3,(H,13,15)(H,14,16)(H,17,18)(H2,19,20,21)/p-1/t7-,8-/m0/s1

InChI Key

DREJXTKPUGMERN-YUMQZZPRSA-M

Isomeric SMILES

C[C@@H](NC(=O)CCCC[C@@H](C(=O)[O-])NC(=O)C[NH3+])P(=O)(O)[O-]

Canonical SMILES

CC(NC(=O)CCCCC(C(=O)[O-])NC(=O)C[NH3+])P(=O)(O)[O-]

Origin of Product

United States

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